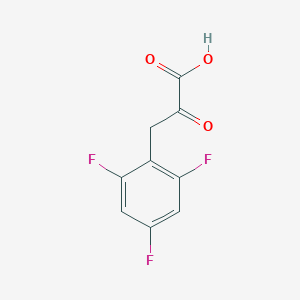

2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid typically involves the reaction of 2,4,6-trifluorobenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method is the use of a Knoevenagel condensation reaction, where 2,4,6-trifluorobenzaldehyde is reacted with malonic acid in the presence of a base such as piperidine. The resulting product is then subjected to decarboxylation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Oxo-3-(2,3,4,5-tetrahydroxyphenyl)propanoic acid

- 2-Oxo-3-(2,4,6-trifluoromethoxyphenyl)propanoic acid

- 2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid methyl ester

Uniqueness

This compound is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. The trifluorophenyl group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid, a compound featuring a trifluorophenyl moiety, has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique trifluorophenyl group which enhances its lipophilicity and biological activity. The presence of fluorine atoms increases the compound's binding affinity to biological targets, making it a promising candidate for enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Protein-Ligand Interactions : The trifluorophenyl group enhances interactions with target proteins, facilitating effective binding and modulation of their activity.

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance:

- Thymidylate Kinase (TMK) : Inhibition studies have demonstrated that derivatives of this compound can significantly block TMK activity, which is crucial for DNA synthesis in replicating organisms .

- Dipeptidyl Peptidase IV (DPP-IV) : The compound has been evaluated for its potential as a DPP-IV inhibitor, showing promise in the treatment of type 2 diabetes by modulating incretin hormones .

Case Studies

-

Anticancer Activity : A study involving various analogs of this compound revealed enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the trifluorophenyl group could significantly influence potency .

Compound IC50 (µM) Target Analog A 15 Cancer Cell Line Analog B 8 Cancer Cell Line - Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. The mechanism involved modulation of signaling pathways related to oxidative stress and apoptosis .

Research Findings

Recent studies have expanded the understanding of the biological implications of this compound:

- Selectivity and Potency : Compounds with the trifluorophenyl group have shown increased selectivity towards their targets compared to non-fluorinated analogs. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

- Pharmacokinetics : Investigations into the pharmacokinetic properties indicate favorable absorption and distribution characteristics due to the lipophilic nature imparted by the trifluoromethyl group .

Properties

Molecular Formula |

C9H5F3O3 |

|---|---|

Molecular Weight |

218.13 g/mol |

IUPAC Name |

2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H5F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |

InChI Key |

IGYHEXKXTMUQPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)C(=O)O)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.